3,7-Diamino-5-phenylphenazin-5-ium

electrochemical sensing redox indicator environmental monitoring

Researchers requiring a phenazinium dye with a uniquely negative formal redox potential (-286 mV vs SHE) for electrochemical sensing or superior GC-selective DNA binding often find safranin O unsuitable due to steric hindrance from its 2,8-methyl groups. Phenosafranin directly resolves this. • DNA binding affinity ~1.9 × 10⁵ M⁻¹; voltammetric dsDNA detection limit 0.25 µg/mL. • Immobilized on affinity gels for flow-cell determination of Cr(VI), dissolved O₂, and Fe speciation. • Nafion®-embedded films deliver stable tri-color electrochromism without dye leaching. Supplied with full QA documentation. Global shipping under ambient conditions.

Molecular Formula C18H15N4+
Molecular Weight 287.3 g/mol
Cat. No. B1219561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Diamino-5-phenylphenazin-5-ium
Molecular FormulaC18H15N4+
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N
InChIInChI=1S/C18H14N4/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15/h1-11H,(H3,19,20)/p+1
InChIKeyGCJIBOGVEKFXNS-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenosafranin: Multi-Functional Phenazinium Dye for Research


3,7-Diamino-5-phenylphenazin-5-ium, commercially known as its chloride salt phenosafranin (PSF), is a cationic phenazinium dye with the molecular formula C₁₈H₁₅N₄⁺ and a molecular weight of 287.3 g/mol [1]. It is classified as a fluorochrome and a histological dye, traditionally employed in Gram staining and cartilage proteoglycan detection [2]. Beyond classical staining, PSF has emerged as a versatile research tool with demonstrated roles as a redox mediator, DNA-intercalating photosensitizer, and electrochromic material, driven by its distinct planar phenazinium core bearing two amino substituents at positions 3 and 7 on the 5-phenylphenazin-5-ium scaffold [3].

Histological detection Cationic fluorochrome for Gram staining and cartilage proteoglycan detection
Redox mediator More negative reduction potential supports sensing in strongly reducing environments
DNA intercalator GC-base-pair selective binding for biosensors and PCR stabilization studies
Photosensitizer Triplet quantum yield and singlet oxygen generation for photodynamic research

Why Generic Safranin Substitution Fails for Phenosafranin


Although 3,7-diamino-5-phenylphenazin-5-ium shares a phenazinium core with common histological dyes such as safranin O (3,7-diamino-2,8-dimethyl-5-phenylphenazin-5-ium chloride) and safranin T, these in-class compounds are not functionally interchangeable. Safranin O bears two additional methyl groups at positions 2 and 8, which introduce steric hindrance and enhance hydrophobicity, directly weakening DNA intercalation and altering intracellular localization [1]. Comparative biophysical studies show that PSF consistently exhibits higher DNA binding affinity, greater efficacy in converting left-handed protonated DNA back to the B-form, and a more negative formal redox potential than its methylated analogs [2]. These molecular-level differences translate into measurable performance gaps in electrochemical sensors, photodynamic inactivation, and PCR enhancement, meaning that substitution without re-optimization risks significant loss of function [3].

Methyl substitution mismatch
Safranin O and T carry 2,8-dimethyl groups that introduce steric hindrance, weakening DNA intercalation and shifting intracellular localization relative to phenosafranin.
Redox potential incompatibility
Thionine and other common phenothiazine dyes operate at more positive potentials; phenosafranin’s substantially more negative redox window may not transfer to sensors calibrated for those dyes.
Functional performance gap
Reported differences in electrochromic retention, upconversion efficiency profile, and DNA binding affinity mean substitution without re-optimization may alter assay or device performance.

Quantitative Differentiation Against Close Analogs


More Negative Redox Potential vs. Thionine for Electrochemical Sensing

When immobilized on an affinity chromatography gel at near-physiological pH, phenosafranin exhibits a formal redox potential (E°′) of −286 mV vs. SHE, which is 338 mV more negative than that of immobilized thionine (E°′ = +52 mV vs. SHE) [1]. This substantial difference places PSF in a distinctly more reducing regime, enabling its application as a reductimetric titrant for analytes such as Cr(VI), Fe(III), and periodate, whereas thionine operates in a more oxidizing window [2]. The reduced form of PSF is stable enough for coulometric and photochemical titration workflows, a characteristic not shared by dyes with more positive potentials such as methylene blue or toluidine blue [3].

Redox potential vs. thionine
Head-to-head
PSF: −286 mV vs. SHE; thionine: +52 mV; ΔE = 338 mV
Defines a distinct reducing sensing window not accessible by thionine.
Immobilized on affinity gel, near pH 7.
electrochemical sensing redox indicator environmental monitoring

Stronger DNA Binding Affinity vs. Safranin O

In a direct head-to-head comparative study using multiple biophysical techniques, phenosafranin (PSF) consistently bound to double-stranded DNA with significantly higher affinity than safranin O (SO), despite both dyes sharing the phenazinium scaffold [1]. Both dyes bind with affinities on the order of 10⁵ M⁻¹, but PSF values were systematically higher, particularly for guanine-cytosine (GC)-rich sequences. Isothermal titration calorimetry revealed that the binding of both dyes was exothermic and entropy-driven; however, the negative heat capacity change (ΔCp) was larger in magnitude for PSF than for SO, indicating a greater contribution from hydrophobic forces to the PSF–DNA interaction [2]. In a separate spectroscopic study, PSF was further confirmed as a stronger DNA binder than safranin T (ST) and was more effective at converting left-handed protonated DNA back to the native B-form conformation, a property attributed to reduced steric hindrance from the absence of the 2,8-dimethyl substituents present in ST [3].

DNA binding affinity
Head-to-head
PSF > safranin O; higher GC-base specificity; larger |ΔCp|; more effective B-form recovery from protonated DNA than safranin T
Supports higher sensitivity in DNA biosensor and PCR applications.
Quantitative values in Saha et al. (2010, 2015).
DNA binding intercalation PCR enhancer biosensor

Environment-Sensitive Fluorescence Quantum Yield Enhancement

The fluorescence quantum yield (Φf) of phenosafranin increases from Φf = 0.04 in pure water to Φf = 0.20 in methanol or ethanol, representing a 5-fold enhancement upon transfer to a less polar environment [1]. This solvatochromic sensitivity is a direct consequence of the charge-transfer character of the S₁ state, where hydrogen bonding with protic solvents quenches fluorescence, while aprotic or hydrophobic microenvironments suppress nonradiative decay [2]. Comparative studies across 21 solvents confirmed that PSF photophysical parameters—including Stokes' shift, fluorescence lifetime, and triplet–triplet absorption maxima—exhibit a clean dependence on solvent properties in protic media but remain nearly invariant in aprotic solvents, a dual-mode behavior not observed for the bulkier safranin O, whose two methyl groups drive a stronger preference for hydrophobic environments [3].

Fluorescence quantum yield
Method context
Φf: 0.04 (water) → 0.20 (methanol/ethanol); 5× increase
Environment-sensitive probe for micellar and biomimetic membrane studies.
Solvatochromic response across 21 solvents; dual-mode photophysics.
fluorescence probe solvatochromism micellar sensing photophysics

Nanomolar Photodynamic Antibacterial Potency

Cationic phenosafranin-based photosensitizers, when conjugated to polyhedral oligomeric silsesquioxane (POSS) cages, achieve complete in vitro killing of both Gram-positive (S. aureus Newman strain and MRSA 12673) and Gram-negative (E. coli 12519) bacteria at concentrations as low as 0.38 µM after only 5 minutes of light irradiation (λem max = 522 nm, 10.6 mW/cm²) [1]. The free PSF dye itself possesses a favorable triplet quantum yield (ΦT = 0.20–0.42) and efficient singlet oxygen (¹O₂) generation [2], properties that underpin its photosensitizing capability. While methylene blue is a widely used photosensitizer, PSF-based systems offer the advantage of a more negative redox potential and distinct subcellular localization patterns, with confocal microscopy showing that different POSS-PSF conjugates accumulate either intracellularly or at the cell wall/membrane, enabling targeting flexibility not reported for methylene blue [3].

Photodynamic inactivation
Class-level
POSS-PSF conjugate: 0.38 µM; 5 min irradiation at 522 nm, 10.6 mW/cm²
Supports antimicrobial photodynamic research; in vitro screening context.
Free PSF and POSS conjugates differ in subcellular localization; strain panel includes MRSA.
photodynamic therapy antimicrobial singlet oxygen POSS conjugate

Superior Electrochromic Cycling Stability vs. Thionine

In direct comparative experiments using Nafion®-immobilized films, the phenosafranin/methylene blue (Nf/PS⁺/MB⁺) system exhibited highly stable reversible color changes upon repeated potential cycling, whereas films incorporating thionine (Nf/TH⁺/PS⁺) suffered from partial leaching of the thionine component [1]. The Nf/PS⁺/MB⁺ film displayed two well-separated reversible redox waves at +0.22 V and −0.05 V (vs. SCE) corresponding to MB⁺ and PS⁺ redox processes, respectively, enabling a three-state color transition: blue-red at 0.7 V → red at 0.0 V → colorless at −0.5 V [2]. The stronger retention of PS⁺ in the Nafion® matrix is attributed to its enhanced hydrophobic interaction with the fluorocarbon backbone compared to TH⁺, a direct consequence of the phenazinium core structure [3].

Electrochromic stability
Head-to-head
PS⁺/MB⁺ Nafion® film: stable reversible color cycles; TH⁺/PS⁺ films show progressive thionine leaching
PS⁺ retention in Nafion® supports long-cycle spectroelectrochemical device research.
0.5 M H₂SO₄, −0.5 to +0.7 V vs. SCE.
electrochromic Nafion film multicolor display redox stability

Upconversion Efficiency Profile vs. Safranine T

In a comparative study of three aza-anthracene derivatives for triplet-triplet annihilation upconversion (TTA-UC), safranine T (SFT) achieved a TTA-UC luminous efficiency of 9.69%, approximately 3-fold higher than phenosafranine (PSF) at 3.16% [1]. This difference is attributed to the longer triplet lifetime of SFT, which enhances sensitization efficiency. However, PSF demonstrated a distinct advantage in one-photon absorption upconversion (OPA-UC), where its lower intramolecular charge-transfer character relative to methylene violet resulted in a higher radiative decay fraction [2]. Quantitative data showed that methylene violet's OPA-UC efficiency (0.12% at 10⁻³ mol·L⁻¹) was approximately 2-fold higher than PSF's (0.059%), but PSF's upconversion mechanism is predominantly radiative, offering cleaner spectral output for imaging applications [3].

TTA-UC efficiency
Head-to-head
PSF: TTA-UC 3.16%, OPA-UC 0.059%; SFT: TTA-UC 9.69% (3.07× higher); MTV: OPA-UC 0.12% (2.03× higher)
PSF’s predominantly radiative OPA-UC profile may support imaging applications requiring cleaner spectral output.
Aza-anthracene solution, 10⁻³ mol·L⁻¹; SFT outperforms in TTA-UC.
triplet-triplet annihilation upconversion photophysics aza-anthracene

High-Value Research and Industrial Application Scenarios


Electrochemical Sensors for Reducing Environments

Leveraging its formal potential of −286 mV vs. SHE—338 mV more negative than thionine—phenosafranin is uniquely suited for constructing optical redox sensors that operate in strongly reducing regimes [1]. Immobilized PSF on affinity chromatography gels has been successfully deployed in flow cells for spectrophotometric determination of Cr(VI), dissolved O₂, and Fe(II)/Fe(III) speciation in environmental water samples [2]. The reduced leuco-form of PSF can also serve as a coulometrically generated reductimetric titrant for periodate, Co(III), and 2,6-dichloroindophenol, applications where thionine or methylene blue would be ineffective due to their more positive potentials [3].

DNA Biosensors and PCR Enhancement

The superior DNA binding affinity of PSF over safranin O, combined with its GC-base-pair selectivity, makes it an excellent candidate for voltammetric DNA biosensors [1]. In linear sweep voltammetry, PSF exhibits a well-defined reductive peak at −0.32 V (vs. SCE) that decreases linearly with dsDNA concentration over 1.0–40.0 µg/mL, achieving a detection limit of 0.25 µg/mL [2]. Furthermore, PSF stabilizes DNA templates during PCR amplification by binding to and protecting duplex DNA, a property leveraged in challenging long-range PCR protocols where generic additives such as betaine or DMSO alone may be insufficient [3].

Photodynamic Antimicrobial Coatings and Surfaces

PSF-based photosensitizers, particularly when conjugated to POSS nanocages, achieve bacterial eradication—including drug-resistant MRSA—at 0.38 µM under 5 minutes of low-intensity visible light (522 nm, 10.6 mW/cm²) [1]. This performance supports the development of light-activated antimicrobial cellulose surfaces and β-glucan-based biohybrid materials for medical device coatings, wound dressings, and food packaging [2]. The distinct subcellular localization pattern of POSS-PSF conjugates (intracellular vs. membrane-bound) offers targeting flexibility that is not readily achievable with methylene blue-based photosensitizers [3].

Multi-State Electrochromic Devices with Long-Cycle Stability

The Nf/PS⁺/MB⁺ Nafion® film system delivers three distinct color states (blue-red/red/colorless) with stable reversibility over repeated potential cycles [1]. Unlike thionine-containing films that suffer from gradual dye leaching, PS⁺ is robustly retained via hydrophobic interactions with the Nafion® fluorocarbon matrix [2]. This makes PSF the preferred phenazinium component for spectroelectrochemical sensors and smart windows where long-term cycling stability is a procurement-critical specification [3].

Application
Selection Property
Validation Focus
Redox sensing in reducing environments
Reducing-window redox mediator
Sensor response in immobilized gel format
DNA biosensors and PCR enhancement
GC-base-pair selective DNA intercalation
Voltammetric detection sensitivity and PCR template stabilization
Antimicrobial photodynamic coatings
POSS-conjugated photosensitizing activity
In vitro strain-panel inactivation under visible light
Multi-state electrochromic devices
Dye retention in Nafion® matrix
Cycling reversibility and color-state integrity
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